molecular formula C11H16N2O4 B11772741 Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate

Cat. No.: B11772741
M. Wt: 240.26 g/mol
InChI Key: VWOCDEWCYJVZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two ester groups attached to the pyrazole ring, making it a versatile intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyrazole carboxylic acids, pyrazole alcohols, and various substituted pyrazoles .

Scientific Research Applications

Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Diethyl 3,5-pyrazoledicarboxylate
  • Diethyl 3,4-pyrroledicarboxylate
  • Diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate

Comparison: Diethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to diethyl 3,5-pyrazoledicarboxylate, it has an additional ethyl group that can influence its reactivity and interaction with biological targets. Similarly, diethyl 3,4-pyrroledicarboxylate and diethyl 1-(4-acetylphenyl)-1H-pyrazole-3,4-dicarboxylate have different substitution patterns, leading to variations in their chemical behavior and applications .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

diethyl 1-ethylpyrazole-3,5-dicarboxylate

InChI

InChI=1S/C11H16N2O4/c1-4-13-9(11(15)17-6-3)7-8(12-13)10(14)16-5-2/h7H,4-6H2,1-3H3

InChI Key

VWOCDEWCYJVZGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.